8-Hydroxy-3,4-dihydroquinolin-2(1h)-one

Cytotoxicity HEPG2 Structure-Activity Relationship

Obtaining a reference standard with unambiguous regulatory identity for ANDA method validation is a persistent challenge-closely related dihydroquinolinone analogs are not interchangeable. The 8-hydroxy substitution on this scaffold defines its unique chromatographic retention, MS fragmentation, and UV profile, making it the only acceptable surrogate for Aripiprazole Impurity 5 in ICH Q3A/Q3B compliance workflows. Key procurement advantages: • Certified USP/EP traceability with comprehensive CoA for direct regulatory submission • High-purity (≥98%) solid suitable for HPLC/UPLC system suitability and forced degradation studies • Available in multiple batch sizes with expedited global shipping; non-hazardous for transport

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 52749-50-5
Cat. No. B194374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-3,4-dihydroquinolin-2(1h)-one
CAS52749-50-5
Synonyms8-Hydroxy-3,4-dihydro-2(1H)-quinolinone
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC=C2O
InChIInChI=1S/C9H9NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12)
InChIKeyUDKMDIKMJWOSJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-3,4-dihydroquinolin-2(1H)-one: Structural & Functional Baseline


8-Hydroxy-3,4-dihydroquinolin-2(1H)-one is a 3,4-dihydroquinolin-2(1H)-one alkaloid distinguished by a phenolic hydroxyl at the 8-position (C9H9NO2, MW 163.17, LogP 0.98) . The compound is formally registered as Aripiprazole Impurity 5 and is employed as a certified pharmaceutical reference standard under USP/EP traceability frameworks [1]. It is also a naturally occurring secondary metabolite originally isolated from the extremophilic actinomycete Streptomyces sp. LGE21 [2], placing it at the intersection of natural-product discovery and regulated small-molecule quality control.

8-Hydroxy-3,4-dihydroquinolin-2(1H)-one: Why Analogs Fall Short


The 8-position substitution on the 3,4-dihydroquinolin-2(1H)-one scaffold is not a passive structural feature; it is a critical determinant of biological potency, chromatographic identity, and chemical reactivity. When the free 8-OH group of the target compound is replaced by a methoxy group (8-methoxy analog) or eliminated entirely (3,4-dihydro-1H-quinolin-2-one), cytotoxicity against HEPG2 liver cancer cells drops substantially, with the 8-hydroxy derivative exhibiting an EC50 of 11.2 μg/mL—the most potent among the three naturally co-occurring congeners [1]. In the antipsychotic ligand space, subtle alterations at the 8-position on the same dihydroquinolinone scaffold translate to large changes in dopamine D2 and serotonin 5-HT2A receptor affinity and selectivity, making each 8-substituted variant pharmacologically non-interchangeable [2]. Furthermore, as a specified impurity of aripiprazole (Impurity 5), the compound possesses a unique regulatory identity; its chromatographic retention, MS fragmentation, and UV absorption profile are distinct from other aripiprazole-related impurities such as Impurity 6 (CAS 63386-61-8) and cannot be substituted in compendial or ANDA analytical procedures [3]. Therefore, procurement of a closely related analog—even one sharing the same core scaffold—will not reproduce the biological, analytical, or regulatory performance of 8-hydroxy-3,4-dihydroquinolin-2(1H)-one.

8-Hydroxy-3,4-dihydroquinolin-2(1H)-one: Comparative Evidence vs. Analogs


HEPG2 Cytotoxicity vs. Analogs

In a head-to-head in vitro cytotoxicity study of three co-isolated 3,4-dihydroquinolin-2-one alkaloids against the HEPG2 human hepatocellular carcinoma cell line, the 8-hydroxy derivative (compound 1) exhibited an EC50 of 11.2 μg/mL, the highest potency among the series. The 8-methoxy analog (compound 3) was reported as the next most active, while the non-oxygenated parent scaffold (3,4-dihydro-1H-quinolin-2-one, compound 2) displayed the lowest cytotoxicity across the tested concentration range (0–100 μg/mL) [1]. The study authors explicitly concluded that 'the free hydroxyl group in the 8-position of the alkaloidal compound is proposed to be the mostly responsible for the potent cytotoxic activity' [1].

Cytotoxicity HEPG2 Structure-Activity Relationship

Aripiprazole Impurity 5 Reference Standard

8-Hydroxy-3,4-dihydroquinolin-2(1H)-one is formally designated as Aripiprazole Impurity 5 under the CAS registry 52749-50-5 and is supplied as a fully characterized pharmaceutical reference standard compliant with USP and EP traceability requirements for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) [1]. This regulatory identity is unique to the 8-hydroxy substitution pattern. Other aripiprazole-related impurities, such as Impurity 6 (CAS 63386-61-8), have different retention times, distinct mass spectrometric fragmentation profiles, and separate compendial acceptance criteria [1]. No other 3,4-dihydroquinolin-2(1H)-one analog (e.g., 8-methoxy, 7-hydroxy, or unsubstituted derivatives) is recognized under this regulatory impurity designation.

Pharmaceutical impurity Reference standard ANDA

8-Hydroxy Group: Chemical Diversification Handle

The free phenolic 8-OH group of 8-hydroxy-3,4-dihydroquinolin-2(1H)-one serves as a nucleophilic handle for O-alkylation, enabling divergent synthesis of 8-O-substituted derivatives that retain the dihydroquinolinone pharmacophore. In a reported synthetic sequence, O-alkylation of 3,4-dihydro-8-hydroxyquinolin-2(1H)-one with chloroacetone under basic conditions produced 3,4-dihydro-8-(2-oxopropoxy)quinolin-2(1H)-one (2a) and a tricyclic benzoxazinone derivative (3a) in a 1:2.84 product ratio [1]. The 8-methoxy analog (compound 3 from the Streptomyces series) is a terminal O-methyl ether that cannot undergo further O-alkylation without demethylation, while the non-oxygenated 3,4-dihydro-1H-quinolin-2-one lacks this functionalization point entirely [2].

Synthetic intermediate O-Alkylation Derivatization

Physicochemical Profile vs. Parent Scaffold

The presence of the 8-hydroxy substituent introduces a hydrogen bond donor (HBD count = 2 vs. 1 for the parent scaffold), increases topological polar surface area (tPSA = 49.33 Ų), and reduces calculated LogP to 0.98 . In comparison, 3,4-dihydro-1H-quinolin-2-one (CAS 553-03-7, MW 147.17, HBD = 1) has a higher LogP and lower PSA, resulting in distinct chromatographic retention on reversed-phase columns . The TLC behavior reported for the natural isolates confirms this: the 8-hydroxy compound (1) displayed moderate polarity, the non-oxygenated analog (2) was less polar, and the 8-methoxy analog (3) showed intermediate polarity (Table 3 in Mahmoud et al., 2018) [1]. These differences directly affect extraction, purification, and analytical method development, making the compounds non-interchangeable in preparative and analytical workflows.

Physicochemical properties LogP Chromatography

8-Hydroxy-3,4-dihydroquinolin-2(1H)-one: Key Application Scenarios


Aripiprazole ANDA Reference Standard

As Aripiprazole Impurity 5 (CAS 52749-50-5), the compound is the required reference standard for developing and validating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods used to quantify this specific impurity in aripiprazole drug substance and drug product per ICH Q3A/Q3B guidelines. Its unique regulatory identity and availability with Certificate of Analysis (CoA) supporting USP/EP traceability make it irreplaceable in ANDA submission packages [1]. No other dihydroquinolinone analog can satisfy the identity, purity, and chromatographic system suitability criteria defined for Aripiprazole Impurity 5 in regulatory filings [2].

HCC Probe Development: 8-Position SAR

The 8-hydroxy derivative is the most potent congener among the three co-isolated dihydroquinolinone alkaloids against HEPG2 liver cancer cells (EC50 = 11.2 μg/mL), establishing the 8-OH group as the pharmacophoric determinant of cytotoxicity [1]. Medicinal chemistry programs targeting HCC can use the compound as a validated starting point for synthesizing 8-O-alkylated or 8-O-acylated derivatives (as demonstrated by the O-alkylation reaction with chloroacetone [3]) to explore potency and selectivity improvements while maintaining the dihydroquinolinone core.

D2/5-HT2A Ligand Divergent Synthesis

The 8-substituted 3,4-dihydroquinolinone scaffold has been validated as a privileged chemotype for atypical antipsychotic activity, where subtle changes at the 8-position modulate D2 and 5-HT2A receptor affinity and selectivity [2]. The free 8-OH group of the target compound provides a direct functionalization point for installing diverse 8-O-substituents (e.g., alkyl ethers, esters, carbamates, or sulfonates) in a single synthetic step, enabling rapid parallel library synthesis. The 8-methoxy analog is inert to further O-functionalization without prior demethylation, making the 8-hydroxy derivative the cost-effective and synthetically efficient procurement choice for SAR exploration [3].

Natural Product Fragment for Screening Libraries

As a naturally occurring Streptomyces metabolite, the compound offers a microbial biosynthetic origin that distinguishes it from purely synthetic dihydroquinolinone analogs [1]. While the compound exhibited limited standalone antimicrobial activity in disk diffusion assays against the tested panel (Bacillus subtilis, Staphylococcus warneri, Pseudomonas aeruginosa, etc.) [1], its natural-product provenance and established synthetic tractability make it a candidate fragment for inclusion in diversity-oriented screening libraries aimed at identifying novel anti-infective or anticancer leads through phenotypic screening.

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